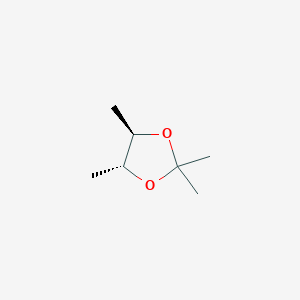
(Z)-1,2-Bis(2,6-difluorophenyl)diazene 1-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-1,2-Bis(2,6-difluorophenyl)diazene 1-oxide is an organic compound with the molecular formula C₁₂H₆F₄N₂O and a molecular weight of 270.1825 g/mol . This compound is characterized by the presence of two 2,6-difluorophenyl groups attached to a diazene (N=N) moiety, with an additional oxygen atom bonded to one of the nitrogen atoms, forming an N-oxide structure .
Métodos De Preparación
The synthesis of diazene, bis(2,6-difluorophenyl)-, 1-oxide typically involves the reaction of 2,6-difluoroaniline with nitrosyl chloride to form the corresponding diazonium salt. This intermediate is then reacted with a suitable nucleophile, such as sodium azide, to form the diazene compound . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity .
Análisis De Reacciones Químicas
(Z)-1,2-Bis(2,6-difluorophenyl)diazene 1-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex N-oxide derivatives.
Reduction: Reduction reactions can convert the N-oxide group back to the parent amine.
Substitution: The fluorine atoms on the phenyl rings can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include reducing agents like lithium aluminum hydride (LiAlH₄) for reduction and oxidizing agents like hydrogen peroxide (H₂O₂) for oxidation . The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
(Z)-1,2-Bis(2,6-difluorophenyl)diazene 1-oxide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules, particularly in the development of fluorinated compounds.
Biology: The compound’s unique structure makes it a useful probe in studying enzyme mechanisms and interactions with biological macromolecules.
Medicine: Research is ongoing into its potential use as a pharmaceutical intermediate and its effects on various biological pathways.
Mecanismo De Acción
The mechanism of action of diazene, bis(2,6-difluorophenyl)-, 1-oxide involves its interaction with molecular targets through its N-oxide group. This group can participate in redox reactions, influencing the compound’s reactivity and interactions with other molecules. The molecular pathways involved often include electron transfer processes and the formation of reactive intermediates .
Comparación Con Compuestos Similares
(Z)-1,2-Bis(2,6-difluorophenyl)diazene 1-oxide can be compared with other similar compounds such as:
Diazene, bis(2,4-difluorophenyl)-, 1-oxide: Similar structure but with different fluorine substitution patterns, leading to variations in reactivity and applications.
Diazene, bis(2,6-dichlorophenyl)-, 1-oxide:
Diazene, bis(2,6-dimethylphenyl)-, 1-oxide: The presence of methyl groups instead of fluorine atoms significantly alters the compound’s physical and chemical characteristics.
These comparisons highlight the uniqueness of diazene, bis(2,6-difluorophenyl)-, 1-oxide in terms of its specific reactivity and applications.
Propiedades
Número CAS |
19064-25-6 |
|---|---|
Fórmula molecular |
C12H6F4N2O |
Peso molecular |
270.18 g/mol |
Nombre IUPAC |
(2,6-difluorophenyl)-(2,6-difluorophenyl)imino-oxidoazanium |
InChI |
InChI=1S/C12H6F4N2O/c13-7-3-1-4-8(14)11(7)17-18(19)12-9(15)5-2-6-10(12)16/h1-6H |
Clave InChI |
GPBUEPLVTZPBJK-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C(=C1)F)N=[N+](C2=C(C=CC=C2F)F)[O-])F |
SMILES canónico |
C1=CC(=C(C(=C1)F)N=[N+](C2=C(C=CC=C2F)F)[O-])F |
Sinónimos |
Diazene, bis(2,6-difluorophenyl)-1-oxide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Spiro[benzofuran-2(3H),1'-cyclohexane]-3,4'-dione, 7-chloro-4,6-dimethoxy-2'-methyl-](/img/structure/B96199.png)



![5-Chloro-benzo[b]thiophene-3-carboxylic acid](/img/structure/B96205.png)









